molecular formula C10H10N2 B7810228 2-Amino-5-cyclopropylbenzonitrile

2-Amino-5-cyclopropylbenzonitrile

Cat. No.: B7810228
M. Wt: 158.20 g/mol
InChI Key: RILRGHJVFDPSLM-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H10N2 It features a benzene ring substituted with an amino group (-NH2), a cyclopropyl group, and a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylbenzene with ammonia and a nitrile group donor under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyclopropylbenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Amino-5-cyclopropylbenzonitrile has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-5-cyclopropylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-4-cyclopropylbenzonitrile

  • 2-Amino-6-cyclopropylbenzonitrile

  • 3-Amino-5-cyclopropylbenzonitrile

Properties

IUPAC Name

2-amino-5-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-9-5-8(7-1-2-7)3-4-10(9)12/h3-5,7H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILRGHJVFDPSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 2-amino-5-bromo-benzonitrile (1.76 g, 8.95 mmol), cyclopropyl boronic acid (1.0 g, 11.64 mmol), tricyclohexylphosphine (0.251 g, 0.89 mmol) and potassium phosphate (6.65 g, 31.26 mmol) in a mixture of toluene (40 ml) and water (2 ml) and stir the mixture for 10 minutes. Add palladium acetate (0.101 g, 0.45 mmol) and heat the mixture to 100° C. After 3 hours add more tricyclohexylphosphine (0.251 g, 0.89 mmol) and palladium acetate (0.101 g, 0.45 mmol). After an additional 3 hours at 100° C., add 20 ml of water and extract the mixture three times with 50 ml of ethyl acetate. Combine the organic layers, dry over sodium sulfate and concentrate. Purify the residue using flash chromatography and eluting with a linear gradient starting with 100% hexanes and going to 70% hexanes: 30% ethyl acetate to obtain 0.988 g of the title compound (6.24 mmol, 70% yield) as a clear yellow oil: Mass spectrum (m/e): 159(M+1).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.251 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
6.65 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.251 g
Type
reactant
Reaction Step Four
Quantity
0.101 g
Type
catalyst
Reaction Step Four
Quantity
0.101 g
Type
catalyst
Reaction Step Five
Yield
70%

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